molecular formula C7H10O3 B6264975 3-(oxolan-3-yl)prop-2-enoic acid CAS No. 773130-24-8

3-(oxolan-3-yl)prop-2-enoic acid

Cat. No. B6264975
CAS RN: 773130-24-8
M. Wt: 142.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(oxolan-3-yl)prop-2-enoic acid is a chemical compound with the molecular formula C7H10O3 . It has a molecular weight of 142.15 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-(oxolan-3-yl)prop-2-enoic acid consists of a five-membered oxolane ring attached to a prop-2-enoic acid group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

3-(oxolan-3-yl)prop-2-enoic acid is an oil at room temperature . Its boiling point and other physical properties are not well-documented in the literature .

Safety and Hazards

The safety data sheet (SDS) for 3-(oxolan-3-yl)prop-2-enoic acid indicates that it may cause skin irritation (H315), eye damage (H318), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxolan-3-yl)prop-2-enoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of a carbon-carbon double bond and the introduction of a cyclic ether group.", "Starting Materials": [ "3-hydroxypropionic acid", "oxirane", "sodium hydroxide", "sulfuric acid", "water", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Conversion of 3-hydroxypropionic acid to 3-bromo-3-hydroxypropionic acid by reaction with sulfuric acid and bromine.", "Step 2: Reaction of 3-bromo-3-hydroxypropionic acid with sodium hydroxide to yield 3-bromoacrylate.", "Step 3: Ring-opening of oxirane with 3-bromoacrylate in the presence of sodium bicarbonate to yield 3-(oxiran-2-yl)prop-2-enoic acid.", "Step 4: Hydrolysis of 3-(oxiran-2-yl)prop-2-enoic acid with water and sulfuric acid to yield 3-(oxolan-3-yl)prop-2-enoic acid.", "Step 5: Purification of the product by extraction with ethyl acetate and drying with magnesium sulfate." ] }

CAS RN

773130-24-8

Product Name

3-(oxolan-3-yl)prop-2-enoic acid

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.